3,4-Dihydro-2H-pyran
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Overview
Description
3,4-Dihydro-2H-pyran is a hydroxyl-protecting reagent used in organic synthesis. It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Synthesis Analysis
An efficient procedure for the synthesis of functionalized 3,4-dihydro-2H-pyrans involves a catalytic multicomponent reaction. The conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 .Molecular Structure Analysis
The molecular formula of this compound is C5H8O. The six-membered C5O ring has unsaturation adjacent to oxygen . The isomeric 3,6-dihydropyran has a methylene separating the double bond and oxygen .Chemical Reactions Analysis
In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a molecular weight of 84.1164 . It has a density of 0.922 g/mL .Mechanism of Action
Safety and Hazards
3,4-Dihydro-2H-pyran is highly flammable and poses a very dangerous fire hazard when exposed to heat or flame. It can react vigorously with oxidizing materials. It is advised to keep it away from heat and open flame . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction .
Future Directions
Recent research has focused on the production of 3,4-dihydropyran-2-ones and derivatives via organocatalytic processes involving N-heterocyclic carbenes (NHCs). These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .
Properties
CAS No. |
25512-65-6 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |
InChI |
InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |
InChI Key |
YOMXAHRCWPEIIK-UHFFFAOYSA-N |
SMILES |
C1CC=COC1 |
Canonical SMILES |
C1CC=COC1.C1COCC=C1 |
boiling_point |
86.0 °C |
flash_point |
0 °F (NFPA, 2010) |
melting_point |
-70.0 °C |
physical_description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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